molecular formula C8H16N2O2S B1314692 N~2~-Acetyl-N-methyl-L-methioninamide CAS No. 29744-03-4

N~2~-Acetyl-N-methyl-L-methioninamide

Cat. No. B1314692
CAS RN: 29744-03-4
M. Wt: 204.29 g/mol
InChI Key: ZOAIMBFGJPZMHO-ZETCQYMHSA-N
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Description

“N~2~-Acetyl-N-methyl-L-methioninamide” is a chemical compound . It has a molecular formula of C8H16N2O2S .


Molecular Structure Analysis

The molecular structure of N2-Acetyl-N-methyl-L-methioninamide consists of 8 carbon atoms, 16 hydrogen atoms, 2 nitrogen atoms, 2 oxygen atoms, and 1 sulfur atom .


Physical And Chemical Properties Analysis

N~2~-Acetyl-N-methyl-L-methioninamide has a molecular weight of 204.290 Da . It is a powder or crystal form . It has an optical activity of [α]20/D -21.0±1.0°, c = 1% in H2O . It is soluble in methanol .

Scientific Research Applications

Psychiatry and Neurological Disorders

N-acetylcysteine (NAC) shows promise in the treatment of psychiatric disorders by modulating glutamatergic, neurotropic, and inflammatory pathways. Its clinical applications extend to addiction, compulsive and grooming disorders, schizophrenia, and bipolar disorder, showcasing its potential beyond being an antioxidant precursor (Dean, Giorlando, & Berk, 2011).

Cancer Research

Methionine dependency in cancer highlights a strategy in cancer growth control, especially in cancers that rely on methionine for survival and proliferation. Methionine restriction and targeted treatments like methioninase show potential in limiting cancer growth, with vegan diets low in methionine offering a nutritional strategy for cancer control (Cavuoto & Fenech, 2012).

Cellular Metabolism and Antioxidant Research

The metabolic cycling of methionine and S-adenosylmethionine (SAM) is crucial for plant growth, affecting sulfur assimilation and methylation reactions. Understanding the Met salvage cycle offers insights into metabolic regulation, essential for improving agricultural yields and studying metabolic diseases (Sauter et al., 2013).

Hepatic Diseases

NAC's roles in managing oxidative stress and inflammation in hepatic diseases, particularly through its precursor role in glutathione synthesis, demonstrate its therapeutic potential across various liver conditions. Research emphasizes the need for clinical studies to understand NAC's effectiveness and safety in hepatic applications (Andrade et al., 2015).

Safety And Hazards

N~2~-Acetyl-N-methyl-L-methioninamide is not considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) .

properties

IUPAC Name

(2S)-2-acetamido-N-methyl-4-methylsulfanylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O2S/c1-6(11)10-7(4-5-13-3)8(12)9-2/h7H,4-5H2,1-3H3,(H,9,12)(H,10,11)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOAIMBFGJPZMHO-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CCSC)C(=O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H](CCSC)C(=O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00551688
Record name N~2~-Acetyl-N-methyl-L-methioninamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00551688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N~2~-Acetyl-N-methyl-L-methioninamide

CAS RN

29744-03-4
Record name (2S)-2-(Acetylamino)-N-methyl-4-(methylthio)butanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29744-03-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N~2~-Acetyl-N-methyl-L-methioninamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00551688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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